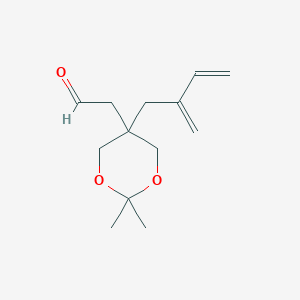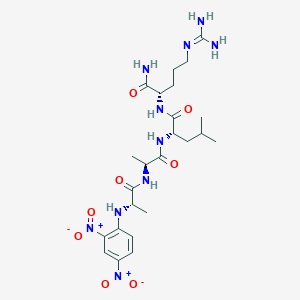
Docosa-5,17-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosa-5,17-diene: is a chemical compound with the molecular formula C22H42 It is a type of diene, which means it contains two double bonds The structure of this compound includes a long carbon chain with double bonds at the 5th and 17th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosa-5,17-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . These methods are frequently used to prepare conjugated dienes from alkenes, allyl halides, alkyl dihalides, or alcohols (diols) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes such as molecular distillation , low-temperature crystallization , urea adduct formation , and supercritical fluid chromatography . These methods are used to purify and isolate high-purity compounds from complex mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: Docosa-5,17-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce epoxides or diols, while reduction may yield alkanes or alkenes.
Applications De Recherche Scientifique
Docosa-5,17-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Docosa-5,17-diene involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds, known for its role in brain and eye health.
Androstanedione: A steroid hormone with a similar carbon chain structure but different functional groups.
Uniqueness: Unlike other similar compounds, it has distinct chemical properties that make it valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
168298-59-7 |
|---|---|
Formule moléculaire |
C22H42 |
Poids moléculaire |
306.6 g/mol |
Nom IUPAC |
docosa-5,17-diene |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h9-12H,3-8,13-22H2,1-2H3 |
Clé InChI |
ONOODMLSWRIDIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


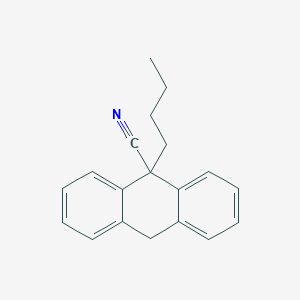
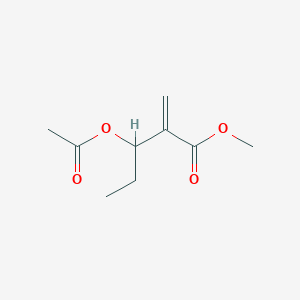
amino]-](/img/structure/B14261426.png)
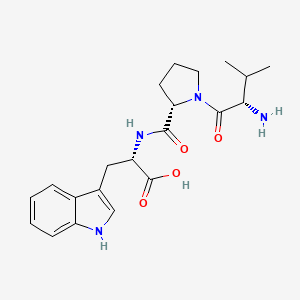

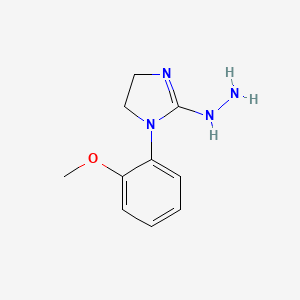
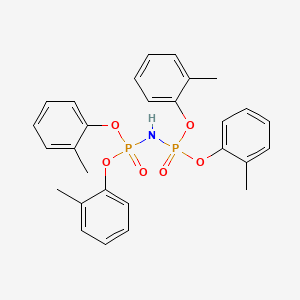
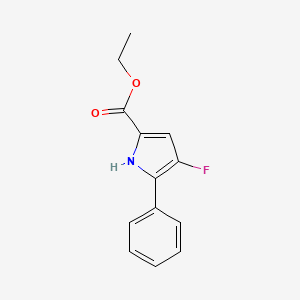

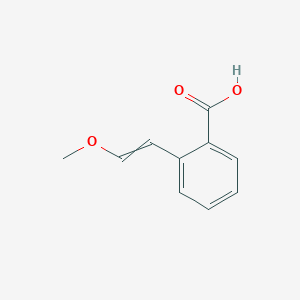
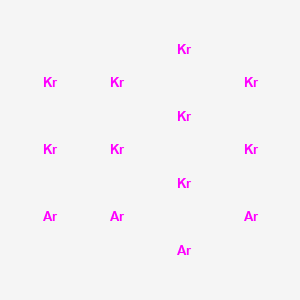
![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
